molecular formula C8H9BrN2 B8377937 5-Bromo-6-cyclopropylpyridin-3-amine

5-Bromo-6-cyclopropylpyridin-3-amine

Cat. No.: B8377937
M. Wt: 213.07 g/mol
InChI Key: KETNMRPDYGLFLI-UHFFFAOYSA-N
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Description

5-Bromo-6-cyclopropylpyridin-3-amine is a versatile brominated aminopyridine derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound serves as a valuable chemical building block for the synthesis of more complex molecules. Its molecular structure incorporates both a bromine atom and a cyclopropyl group on a pyridin-3-amine scaffold, providing distinct electronic and steric properties that can be leveraged to optimize the physical and biological characteristics of target compounds. The primary research value of 5-Bromo-6-cyclopropylpyridin-3-amine lies in its potential as a key synthetic intermediate for the exploration of novel kinase inhibitors. Related aminopyridine and aminopyrimidine fragments are frequently employed in fragment-based drug design (FBDD) campaigns to target kinase hinge regions, forming high-quality hydrogen-bond interactions . The bromo substituent offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. The cyclopropyl group is a common motif in medicinal chemistry used to influence conformation, metabolic stability, and lipophilicity. Researchers may utilize this compound in the development of potential therapeutic agents for various disease pathways. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-6-cyclopropylpyridin-3-amine

InChI

InChI=1S/C8H9BrN2/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2,10H2

InChI Key

KETNMRPDYGLFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=N2)N)Br

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 5-Bromo-6-cyclopropylpyridin-3-amine is C9H10BrNC_9H_{10}BrN, with a molecular weight of approximately 215.09 g/mol. The synthesis of this compound typically involves bromination reactions or coupling methods such as the Suzuki reaction, which allows for the introduction of the bromine atom at the 5-position of the pyridine ring.

Medicinal Chemistry

5-Bromo-6-cyclopropylpyridin-3-amine has been investigated for its potential as a lead compound in drug discovery. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological exploration.

Biological Activities:

  • Anticancer Properties: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines.
  • Antimicrobial Effects: Research has demonstrated its potential as an antimicrobial agent, with efficacy against both Gram-positive and Gram-negative bacteria.
Activity Cell Line/Bacteria Effect
AnticancerMCF-7 (Breast cancer)Significant inhibition
AnticancerA549 (Lung cancer)Significant inhibition
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective

Organic Synthesis

In synthetic organic chemistry, 5-Bromo-6-cyclopropylpyridin-3-amine serves as a valuable building block for the preparation of more complex molecules. It can undergo various substitution reactions to form derivatives that may possess enhanced biological activities.

Reactions:

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions to yield different substituted pyridine derivatives.
  • Oxidation and Reduction Reactions: It can be oxidized to form nitroso or nitro derivatives and reduced to yield corresponding amines or alcohols.
Reaction Type Product Formed
SubstitutionVarious substituted pyridines
OxidationNitroso/nitro derivatives
ReductionAmines/alcohols

Biological Mechanisms

The mechanism of action for 5-Bromo-6-cyclopropylpyridin-3-amine is believed to involve interactions with specific enzymes and receptors that regulate biological pathways associated with cancer proliferation and microbial resistance. Further research is required to elucidate these mechanisms in detail.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various brominated pyridine derivatives, 5-Bromo-6-cyclopropylpyridin-3-amine was tested against multiple cancer cell lines using MTT assays. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against standard bacterial strains. The broth dilution method revealed that 5-Bromo-6-cyclopropylpyridin-3-amine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential utility in treating bacterial infections.

Comparison with Similar Compounds

The following analysis compares 5-Bromo-6-cyclopropylpyridin-3-amine with five structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Substituent Analysis and Structural Similarity

Compound Name Substituents (Position) Key Structural Differences Similarity Score (if available) Reference ID
5-Bromo-6-methoxypyridin-3-amine Br (5), OMe (6), NH₂ (3) Methoxy (polar) vs. cyclopropyl (bulky) 0.82
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4), NH₂ (3) Chlorine (electronegative), methyl at C4
6-Bromo-2-fluoropyridin-3-amine Br (6), F (2), NH₂ (3) Bromine at C6, fluorine at C2
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), TMS-ethynyl (3), NH₂ (2) Ethynyl group at C3, NH₂ at C2
2-Bromo-6-chloro-5-methylpyridin-3-amine Br (2), Cl (6), CH₃ (5), NH₂ (3) Bromine at C2, methyl at C5 0.87

Key Observations :

  • Steric Effects : The cyclopropyl group introduces greater steric hindrance than chlorine or methoxy, which may slow nucleophilic substitution or metal-catalyzed reactions .
  • Positional Isomerism : Bromine at C6 (e.g., in ) or C2 (e.g., in ) shifts electronic density differently, affecting binding interactions in biological systems.
Solubility and Lipophilicity
  • Cyclopropyl Group : Enhances lipophilicity (logP ~2.5–3.0 estimated), improving membrane permeability but reducing aqueous solubility.
  • Methoxy Group : Increases polarity (logP ~1.8–2.2), balancing solubility and permeability .
  • Chlorine Substituents : Moderate lipophilicity (logP ~2.0–2.5) but may introduce toxicity concerns .
Commercial Availability
  • Most analogs (e.g., ) are commercially available in ≥97% purity, while the cyclopropyl derivative may require custom synthesis .

Q & A

Q. Key Validation :

  • Monitor reaction progress via TLC or HPLC.
  • Confirm regioselectivity using 1^1H NMR (e.g., coupling constants for cyclopropane protons at δ ~1.0–2.0 ppm) .

Advanced: How can computational methods resolve contradictions in observed vs. predicted reactivity of the cyclopropyl group?

Answer:
Conflicts between experimental reactivity (e.g., unexpected ring-opening) and theoretical predictions may arise due to:

  • Solvent effects : DFT calculations (e.g., Gaussian with SMD solvation models) can simulate solvent interactions affecting cyclopropane stability .
  • Steric strain : Molecular dynamics (MD) simulations quantify steric interactions between the cyclopropyl group and adjacent bromine substituent .
  • Transition-state analysis : Identify intermediates using NEB (Nudged Elastic Band) methods to explain deviations in reaction pathways .

Q. Example Workflow :

Optimize geometry with B3LYP/6-31G(d).

Calculate activation barriers for competing pathways.

Compare with experimental kinetic data (e.g., Arrhenius plots).

Basic: What analytical techniques are optimal for characterizing purity and structure?

Answer:
Primary Methods :

TechniquePurposeKey Parameters
HPLC Purity assessmentRetention time matching (>98% purity threshold)
1^1H/13^{13}C NMR Structural confirmationCyclopropane protons (δ 0.5–2.0 ppm), Br-C coupling in 13^{13}C
HRMS Molecular formula verificationm/z accuracy < 5 ppm

Q. Troubleshooting :

  • Impurity identification : Use LC-MS with fragmentation patterns.
  • Crystalline validation : Single-crystal X-ray diffraction for absolute stereochemistry .

Advanced: How to design experiments to address conflicting spectroscopic data (e.g., unexpected NOE correlations)?

Answer:
Contradictions in NOE or coupling constants may indicate:

  • Conformational flexibility : Perform variable-temperature NMR to detect dynamic processes.
  • Stereochemical ambiguity : Use chiral derivatizing agents (e.g., Mosher’s acid) or compare computed vs. experimental CD spectra .
  • Artifact mitigation : Validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. Methodological Framework :

Hypothesis: Assign tentative structure based on initial data.

Iterative testing: Redesign synthetic routes to isolate intermediates.

Triangulate results: Combine NMR, X-ray, and computational data .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:
Stability Factors :

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine substituent .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring .
  • Oxidation : Add antioxidants (e.g., BHT) for amine group protection .

Q. Validation Protocol :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Monitor degradation via HPLC every 30 days .

Advanced: How to optimize catalytic systems for selective functionalization of the pyridine ring?

Answer:
Challenges include competing reactivity at Br vs. cyclopropane positions. Strategies:

Ligand screening : Test phosphine (e.g., XPhos) or NHC ligands to modulate Pd-catalyst selectivity .

Solvent effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition at bromine.

Kinetic vs. thermodynamic control : Monitor reaction progress under varying temperatures (25–80°C).

Q. Data-Driven Optimization :

ConditionYield (%)Selectivity (Br:Cyclopropane)
Pd(OAc)₂/XPhos, DMF, 60°C789:1
PdCl₂(PPh₃)₂, THF, 25°C453:1

Refine using Design of Experiments (DoE) to identify interaction effects .

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